molecular formula C20H16ClNO2 B12586910 N-[([1,1'-Biphenyl]-3-yl)methyl]-5-chloro-2-hydroxybenzamide CAS No. 648924-93-0

N-[([1,1'-Biphenyl]-3-yl)methyl]-5-chloro-2-hydroxybenzamide

Cat. No.: B12586910
CAS No.: 648924-93-0
M. Wt: 337.8 g/mol
InChI Key: RUQJNPDXRFPKGL-UHFFFAOYSA-N
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Description

N-[([1,1’-Biphenyl]-3-yl)methyl]-5-chloro-2-hydroxybenzamide is a chemical compound that features a biphenyl group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[([1,1’-Biphenyl]-3-yl)methyl]-5-chloro-2-hydroxybenzamide typically involves the reaction of 3-bromomethylbiphenyl with 5-chloro-2-hydroxybenzoic acid under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[([1,1’-Biphenyl]-3-yl)methyl]-5-chloro-2-hydroxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N-[([1,1’-Biphenyl]-3-yl)methyl]-5-chloro-2-hydroxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-[([1,1’-Biphenyl]-3-yl)methyl]-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The biphenyl group can facilitate interactions with hydrophobic pockets in proteins, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[([1,1’-Biphenyl]-3-yl)methyl]-5-chloro-2-hydroxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a biphenyl group and a benzamide structure allows for versatile interactions with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

648924-93-0

Molecular Formula

C20H16ClNO2

Molecular Weight

337.8 g/mol

IUPAC Name

5-chloro-2-hydroxy-N-[(3-phenylphenyl)methyl]benzamide

InChI

InChI=1S/C20H16ClNO2/c21-17-9-10-19(23)18(12-17)20(24)22-13-14-5-4-8-16(11-14)15-6-2-1-3-7-15/h1-12,23H,13H2,(H,22,24)

InChI Key

RUQJNPDXRFPKGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2)CNC(=O)C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

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